N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Descripción
This compound features a central 1H-imidazole ring substituted at the 1-position with a carbamoylmethyl group (–CH₂C(O)NH₂) and at the 5-position with a hydroxymethyl group (–CH₂OH). The imidazole’s 2-position is linked via a sulfanyl (–S–) bridge to an acetamide moiety, which is further substituted with a 4-bromophenyl group at the nitrogen atom.
Propiedades
IUPAC Name |
2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYJNSPGYYLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a bromophenyl moiety, an imidazole ring, and a sulfanyl group, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural characteristics:
- Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and receptor binding.
- Sulfanyl Group : May contribute to the compound's reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that compounds with imidazole rings often exhibit anticancer properties. A study involving similar imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The most active compounds showed considerable inhibition of DNA synthesis and induced apoptosis in cancer cells .
| Compound | Cell Line | Cytotoxicity | Mechanism |
|---|---|---|---|
| 11 | HT-29 | High | DNA fragmentation |
| 12 | MCF-7 | Moderate | Apoptosis induction |
| 13 | HT-29 | Very High | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, derivatives of imidazole have exhibited activity against E. coli and S. aureus through mechanisms involving disruption of DNA synthesis and cell wall integrity .
Mechanistic Insights
The unique combination of functional groups in N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide allows for diverse interactions with biological targets. Studies indicate that the imidazole moiety can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to proteins involved in cancer progression and microbial resistance.
Case Studies
- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Comparación Con Compuestos Similares
Key Observations
- Substituent Effects : Hydrophilic groups (e.g., hydroxymethyl, carbamoylmethyl) may enhance solubility but reduce membrane permeability. Bromophenyl/chlorophenyl groups improve lipophilicity, aiding target binding.
- Core Heterocycles: Imidazole and pyridazinone derivatives target enzymes (IMPDH) or receptors (FPR2), whereas oxadiazole analogs inhibit metabolic enzymes.
- Biological Targets : Structural variations correlate with divergent activities, emphasizing the need for tailored design based on therapeutic goals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
